molecular formula C26H20FNO5 B2803620 6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 866809-28-1

6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No. B2803620
CAS RN: 866809-28-1
M. Wt: 445.446
InChI Key: FHNROJFLYQPTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(3-Fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one” is a chemical compound with the molecular formula C26H20FNO5 . It has an average mass of 445.439 Da and a monoisotopic mass of 445.132538 Da . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of quinoline derivatives, including those structurally related to the specified compound, involves sophisticated techniques that aim at exploring their potential biological activities. For instance, novel synthetic routes have been developed to produce various quinoline and isoquinoline derivatives, utilizing cyclization reactions and characterizing them through spectroscopic methods (Sobarzo-Sánchez et al., 2010; Yang et al., 2013).

Structural Assignments

Advanced NMR techniques, including HMQC and HMBC experiments, have been employed to completely assign the structures and spectra of new oxoisoaporphine derivatives, which share a common quinoline backbone with the compound of interest (Sobarzo-Sánchez et al., 2003).

Biological Activities

Cytotoxic Activities

Research on isatin derivatives, which are structurally related to the compound , has demonstrated significant cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in anticancer research (Reddy et al., 2013).

Antimicrobial and Antitubercular Properties

Various quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing significant promise against Mycobacterium tuberculosis and other pathogens (Maurya et al., 2013; Dinakaran et al., 2008).

Anticancer Activity

The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been explored for their structural requirements essential for anticancer activity, with some compounds exhibiting significant cytotoxicity against various cancer cell lines (Reddy et al., 2015).

properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-31-19-7-5-17(6-8-19)25(29)21-15-28(14-16-3-2-4-18(27)11-16)22-13-24-23(32-9-10-33-24)12-20(22)26(21)30/h2-8,11-13,15H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNROJFLYQPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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